3-Benzofuranmethanamine, N-methyl-

Overview

Description

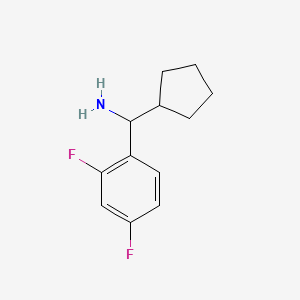

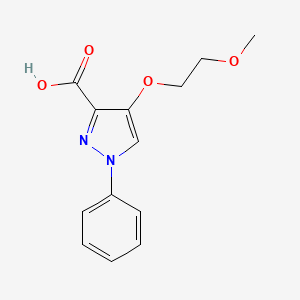

3-Benzofuranmethanamine, N-methyl- is a chemical compound with the molecular formula C10H11NO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 3-Benzofuranmethanamine, N-methyl-, has been a topic of interest in recent years . A rhodium(III)-catalyzed tandem annulative arylation/amidation reaction of aromatic tethered alkenes has been developed to deliver a variety of 2,3-dihydro-3-benzofuranmethanamine derivatives .Molecular Structure Analysis

The molecular structure of 3-Benzofuranmethanamine, N-methyl- consists of a benzofuran ring attached to a methanamine group . The molecular weight of this compound is 161.2 .Chemical Reactions Analysis

In terms of chemical reactions, a rhodium(III)-catalyzed tandem annulative arylation/amidation reaction of aromatic tethered alkenes has been developed to deliver a variety of 2,3-dihydro-3-benzofuranmethanamine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzofuranmethanamine, N-methyl- include its molecular formula (C10H11NO) and molecular weight (161.2) .Scientific Research Applications

Synthesis of Natural Products

Benzofuran derivatives: are crucial in the synthesis of complex natural products due to their biological potencies. The incorporation of the benzofuran moiety into natural products can enhance their therapeutic efficacy . Researchers focus on the step where the benzofuran cycle is installed, which is often a pivotal moment in the total synthesis of the target compound.

Antibacterial Agents

The structural incorporation of benzofuran rings in pharmaceutical compounds has been shown to improve antibacterial activity. This is particularly relevant in the fight against microbial resistance, where new drugs with distinct mechanisms of action are urgently needed . Benzofuran derivatives have been employed in the development of novel antibacterial agents due to their efficacy against both gram-positive and gram-negative bacteria.

Fluorescence Studies and Bioimaging

Benzofuran derivatives have been used to modify the optical properties of nanoparticles, enhancing their fluorescence for better bioimaging applications. This is significant in medical diagnostics and clinical trials, where tracking and imaging at the cellular level are essential . The intrinsic fluorescence of these compounds can be shifted from ultraviolet to visible wavelengths, making them suitable for biological diagnostics.

Catalysis

In synthetic chemistry, benzofuran derivatives serve as catalysts in various reactions. Their unique structure can facilitate the formation of complex molecules, making them valuable in the development of new synthetic methodologies .

Green Chemistry

The principles of green chemistry emphasize the use of environmentally benign substances. Benzofuran derivatives are explored for their potential in green synthetic organic chemistry, where they can contribute to more sustainable and less toxic chemical processes .

Heterocyclic Chemistry Research

Benzofuran is a key heterocycle in medicinal chemistry, and its derivatives are extensively studied for their diverse biological activities. The research in this field aims to understand the relationship between the structure of benzofuran derivatives and their pharmacological effects .

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

For instance, some benzofuran compounds have been found to have anti-hepatitis C virus activity and have been utilized as anticancer agents .

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds, in general, have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Safety and Hazards

The safety data sheet for 3-Benzofuranmethanamine, N-methyl- provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

Benzofuran compounds, including 3-Benzofuranmethanamine, N-methyl-, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on developing new methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name |

1-(1-benzofuran-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWIUMVKDRUBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzofuranmethanamine, N-methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)

![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)

![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)

![1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1519569.png)

![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B1519570.png)